3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dcimc chloride can be synthesized through the reaction of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves heating the carboxylic acid with thionyl chloride, which results in the formation of the acyl chloride derivative.
Industrial Production Methods
While specific industrial production methods for Dcimc chloride are not widely documented, the general approach involves the use of thionyl chloride or other chlorinating agents to convert carboxylic acids to acyl chlorides. This method is scalable and can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dcimc chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, Dcimc chloride can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions with Dcimc chloride.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Dcimc chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Investigated for its antibiotic properties and potential use in antimicrobial treatments.
Medicine: Studied for its potential therapeutic applications due to its antibiotic activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dcimc chloride involves its ability to inhibit bacterial growth by interfering with protein synthesis. It targets bacterial ribosomes, preventing the formation of essential proteins required for bacterial survival . This action makes it effective as an antibiotic agent.
Comparison with Similar Compounds
Similar Compounds
Cefazolin sodium: A beta-lactam antibiotic with bactericidal activity.
Difloxacin hydrochloride: A fluoroquinolone antibiotic with broad-spectrum antibacterial activity.
Quinupristin: A macrolide-lincosamide-streptogramin antibiotic that inhibits peptide bond synthesis.
Uniqueness
Dcimc chloride is unique due to its specific structure, which includes a dichlorophenyl group and an isoxazole ring. This structure imparts distinct chemical properties and biological activity, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c1-5-8(11(14)16)10(15-17-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGELJKDARDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057747 | |
Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4462-55-9 | |
Record name | 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4462-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2,6-dichlorophenyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(2,6-DICHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB71YVH5F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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